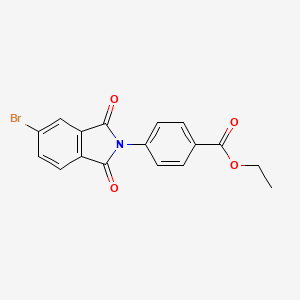![molecular formula C16H26N2O2 B3931559 1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B3931559.png)
1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one
Overview
Description
1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one, also known as TMB-2, is a chemical compound with potential applications in scientific research. This bicyclic ketone is structurally similar to other psychoactive compounds, such as ketamine and phencyclidine, and has been studied for its potential use in animal models of neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of 1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one is not fully understood, but it is believed to act as a non-competitive NMDA receptor antagonist, similar to ketamine. This mechanism is thought to underlie its rapid and long-lasting antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) pathway, both of which are involved in synaptic plasticity and neuronal growth. This compound has also been shown to increase the release of glutamate and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of 1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one is its rapid and long-lasting antidepressant and anxiolytic effects, which make it a promising candidate for the development of new treatments for these disorders. However, this compound has not yet been extensively studied in humans, and its potential side effects and safety profile are not well understood.
Future Directions
Future research on 1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one could include studies on its potential use in combination with other drugs or therapies for the treatment of depression, anxiety, and other psychiatric disorders. Additionally, further research could investigate the safety and potential side effects of this compound in humans, as well as its potential use in other neurological disorders, such as Alzheimer's disease and traumatic brain injury.
Scientific Research Applications
1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one has been studied for its potential use in animal models of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. In these studies, this compound has been shown to have rapid and long-lasting antidepressant and anxiolytic effects, as well as potential antipsychotic effects.
Properties
IUPAC Name |
1,7,7-trimethyl-4-(4-methylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-14(2)15(3)5-6-16(14,11-12(15)19)13(20)18-9-7-17(4)8-10-18/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBSZRAWHINMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3931478.png)
![N-(2-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3931487.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B3931497.png)
![2-methyl-N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B3931500.png)

![4-chloro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3931515.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-3-bromobenzamide](/img/structure/B3931530.png)
![N-{3-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B3931534.png)
![2-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3931549.png)
![ethyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B3931558.png)
![N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3931564.png)
![N-(tert-butyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3931572.png)

